Trimethaphan

説明

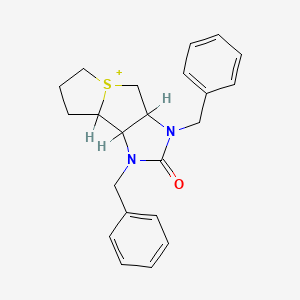

Structure

2D Structure

3D Structure

特性

Key on ui mechanism of action |

Trimethaphan is a ganglionic blocking agent prevents stimulation of postsynaptic receptors by competing with acetylcholine for these receptor sites. Additional effects may include direct peripheral vasodilation and release of histamine. Trimethaphan's hypotensive effect is due to reduction in sympathetic tone and vasodilation, and is primarily postural. Trimethaphan blocks transmission of impulses at both sympathetic and parasympathetic ganglia by competing with acetylcholine for cholinergic receptors at the autonomic ganglia and by stabilizing the postsynaptic membranes against the actions of acetylcholine released from presynaptic nerve endings. In addition, trimethaphan may also have direct peripheral vasodilator effects and cause the release of histamine. Through its blockade of sympathetic ganglia, trimethaphan causes vasodilation, increased peripheral blood flow, and decreased blood pressure. Ganglionic blockers such as trimethaphan inhibit impulse transmission down both the postganglionic sympathetic and parasympathetic nerves, decreasing vascular tone, cardiac output, and blood pressure. |

|---|---|

CAS番号 |

7187-66-8 |

分子式 |

C22H25N2OS+ |

分子量 |

365.5 g/mol |

IUPAC名 |

3,5-dibenzyl-8-thionia-3,5-diazatricyclo[6.3.0.02,6]undecan-4-one |

InChI |

InChI=1S/C22H25N2OS/c25-22-23(14-17-8-3-1-4-9-17)19-16-26-13-7-12-20(26)21(19)24(22)15-18-10-5-2-6-11-18/h1-6,8-11,19-21H,7,12-16H2/q+1 |

InChIキー |

CHQOEHPMXSHGCL-UHFFFAOYSA-N |

SMILES |

C1CC2C3C(C[S+]2C1)N(C(=O)N3CC4=CC=CC=C4)CC5=CC=CC=C5 |

正規SMILES |

C1CC2C3C(C[S+]2C1)N(C(=O)N3CC4=CC=CC=C4)CC5=CC=CC=C5 |

外観 |

Solid powder |

物理的記述 |

Solid |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

6.65e-03 g/L |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

NU 2222; NU2222; NU-2222; Ro 2-2222; Ro-2-2222; Ro2-2222; Ro 22222; Ro-22222; Ro22222; Trimethaphan; Trimetaphan camsilate; trade name Arfonad. |

製品の起源 |

United States |

Molecular and Receptor Level Pharmacology of Trimethaphan

Classification as a Ganglionic Blocking Agent

Trimethaphan is classified as a ganglionic blocking agent, a class of drugs that inhibit neurotransmission at the autonomic ganglia. wikipedia.orgnih.govjove.com This blockade affects both the sympathetic and parasympathetic nervous systems, as these ganglia serve as crucial relay points for nerve impulses in both divisions of the autonomic nervous system. wikipedia.org

Non-Depolarizing Competitive Antagonism at Autonomic Ganglia

This compound functions as a non-depolarizing competitive antagonist. wikipedia.orgjove.com This means it competes with the endogenous neurotransmitter, acetylcholine (B1216132) (ACh), for binding sites on the postsynaptic receptors within the autonomic ganglia. nih.govdrugbank.com By occupying these receptor sites without causing stimulation (depolarization), this compound effectively prevents ACh from binding and initiating a nerve impulse, thus blocking transmission. nih.govdrugbank.com Unlike depolarizing agents, it does not cause an initial stimulation of the postganglionic neuron. ahajournals.org

Interaction with Nicotinic Acetylcholine Receptors (NN-Cholinergic Receptors)

The primary molecular target of this compound is the nicotinic acetylcholine receptor of the neuronal type (NN-receptor), located in the autonomic ganglia. wikipedia.orgahajournals.orgontosight.ai These receptors are ligand-gated ion channels that are crucial for fast synaptic transmission. frontiersin.org

Research indicates that this compound competitively blocks NN-cholinergic receptors. ahajournals.org Studies utilizing various ligands have helped to characterize the binding of this compound. For instance, the binding of the alpha-neurotoxin Bgt 3.1 to its receptor sites on chick ciliary ganglion neurons is completely inhibited by this compound, along with other cholinergic ligands like acetylcholine, carbachol, nicotine, and d-tubocurarine. nih.gov This suggests a shared or overlapping binding domain. The affinity of this compound for these receptors is a key determinant of its potency as a ganglionic blocker. While specific dissociation constant (Kd) values for this compound are not extensively detailed in the provided search results, its effective competitive inhibition at therapeutic concentrations underscores a high affinity for the NN receptor. nih.gov

Neuronal nicotinic acetylcholine receptors are pentameric structures composed of various alpha (α) and beta (β) subunits. frontiersin.orgmdpi.com The specific subunit composition determines the pharmacological properties of the receptor. mdpi.com this compound has been identified as an antagonist of the neuronal acetylcholine receptor subunit alpha-10 and subunit alpha-4. drugbank.com The interaction with these specific subunits contributes to its ganglionic blocking effects. The α4β2 subtype is the most abundant nicotinic receptor in the human brain. mdpi.com The α9 and α10 subunits can form homomeric or heteromeric receptors, and α-conotoxins that inhibit α9α10 nAChRs have been identified. mdpi.comunige.ch

| Receptor Subunit | Interaction with this compound | Implication |

| Alpha-10 (α10) | Antagonist. drugbank.comdrugbank.com | Contributes to the blockade of autonomic ganglia. |

| Alpha-4 (α4) | Antagonist. drugbank.com | Affects a widespread subtype of neuronal nicotinic receptors. |

Binding Site Analysis and Affinity Studies

Mechanisms of Postsynaptic Membrane Stabilization

In addition to competitive antagonism, this compound is suggested to stabilize the postsynaptic membrane against the actions of acetylcholine. nih.gov This stabilization makes the postsynaptic neuron less responsive to excitatory stimuli, further contributing to the blockade of nerve impulse transmission. While the precise molecular mechanism of this stabilization is not fully elucidated, it is thought to involve interactions with the lipid bilayer or allosteric modulation of the receptor-channel complex, rendering it less likely to undergo the conformational change required for ion channel opening. This action complements its primary role as a competitive antagonist. nih.gov

Influence on Autonomic Neurotransmission Pathways

By blocking both sympathetic and parasympathetic ganglia, this compound has a profound and widespread influence on autonomic neurotransmission pathways. wikipedia.orgnih.gov The blockade of sympathetic ganglia leads to vasodilation, a decrease in peripheral resistance, and a subsequent drop in blood pressure. bionity.comnih.gov Simultaneously, the blockade of parasympathetic ganglia results in effects such as diminished gastrointestinal motility and an inability of the ciliary muscle to contract. wikipedia.org This non-selective blockade of both divisions of the autonomic nervous system is a hallmark of this compound's pharmacological profile. jove.comjove.com

| Autonomic Division | Effect of this compound Blockade | Consequence |

| Sympathetic | Inhibition of tonic input to vascular smooth muscle and myocardium. derangedphysiology.com | Vasodilation, reduced cardiac output, and hypotension. bionity.comnih.gov |

| Parasympathetic | Inhibition of vagal neurotransmission and other parasympathetic outputs. derangedphysiology.com | Decreased gastrointestinal motility, cycloplegia (impaired eye focusing). wikipedia.org |

Sympathetic Nervous System Blockade

This compound functions as a potent, non-depolarizing competitive antagonist at the nicotinic acetylcholine (ACh) receptors located within the autonomic ganglia. wikipedia.orgjove.com This action effectively blocks the transmission of nerve impulses in the sympathetic nervous system. wikipedia.org By competing with acetylcholine for these receptor sites, this compound prevents the stimulation of postsynaptic membranes. nih.govunict.itbiopharmanotes.com

The primary consequence of this sympathetic blockade is a significant reduction in sympathetic tone, leading to vasodilation and a subsequent decrease in blood pressure. nih.gov The blockade of sympathetic ganglia interrupts the neural pathways responsible for maintaining vascular tone, resulting in the relaxation of arterial smooth muscle and increased peripheral blood flow. nih.gov This effect is a key component of this compound's pharmacological action. nih.gov The reduction in sympathetic outflow also affects cardiac function, contributing to a decreased force of contraction.

Research has demonstrated that the hypotensive response to this compound is directly linked to this interruption of sympathetic traffic. ahajournals.org Studies comparing the effects of this compound to those of the α1-adrenoreceptor antagonist phentolamine (B1677648) have confirmed that the blood pressure reduction is due to sympathetic blockade. ahajournals.org The fall in blood pressure during this compound administration is associated with a decrease in both cardiac output and total peripheral resistance, underscoring the comprehensive nature of its sympathetic inhibition. ahajournals.org

Table 1: Effects of Sympathetic Nervous System Blockade by this compound

| Physiological Effect | Mechanism | Reference |

|---|---|---|

| Vasodilation | Reduction in sympathetic tone and relaxation of arterial smooth muscle. | nih.gov |

| Decreased Blood Pressure | Consequence of vasodilation and reduced cardiac output. | nih.govahajournals.org |

| Decreased Cardiac Output | Reduction in the force of cardiac contraction due to sympathetic inhibition. | ahajournals.org |

| Increased Peripheral Blood Flow | Result of arterial vasodilation. | nih.gov |

Parasympathetic Nervous System Blockade

In addition to its effects on the sympathetic nervous system, this compound also blocks the parasympathetic nervous system by the same mechanism of competitive antagonism at ganglionic nicotinic acetylcholine receptors. wikipedia.orgjove.com This non-selective action means that it impedes impulse transmission in both divisions of the autonomic nervous system. jove.com

The blockade of parasympathetic ganglia leads to a variety of physiological effects. One notable effect is on the eye, where the ciliary muscle, controlled primarily by the parasympathetic system, is prevented from contracting. wikipedia.org This results in cycloplegia, the loss of the ability to focus the eyes. wikipedia.org

Furthermore, the motility of the gastrointestinal tract, which is largely regulated by parasympathetic input, is diminished following this compound administration. wikipedia.org This can lead to constipation. wikipedia.org The blockade of parasympathetic signals to the heart can also contribute to an increase in heart rate (tachycardia), although this effect can be masked or diminished by the concurrent blockade of the sympathetic ganglia that also innervate the heart. Other effects stemming from parasympathetic inhibition include dry mouth and urinary retention. jove.combiopharmanotes.com

Table 2: Consequences of Parasympathetic Nervous System Blockade by this compound

| Affected System | Observed Effect | Mechanism | Reference |

|---|---|---|---|

| Ocular | Cycloplegia (loss of focus) | Inhibition of ciliary muscle contraction. | wikipedia.org |

| Gastrointestinal | Diminished motility, constipation | Blockade of parasympathetic input regulating gut movement. | wikipedia.org |

| Cardiovascular | Tachycardia (increased heart rate) | Blockade of parasympathetic input to the heart. | |

| Exocrine Glands | Dry mouth | Inhibition of salivary gland secretion. | jove.combiopharmanotes.com |

| Urinary | Urinary retention | Blockade of parasympathetic control of the bladder. | jove.com |

Non-Cholinergic Actions of this compound

Direct Peripheral Vasodilatory Mechanisms

Beyond its primary action as a ganglionic blocker, this compound has been shown to exert a direct vasodilatory effect on peripheral blood vessels. nih.govunict.itbiopharmanotes.comdrugbank.com This action is independent of its antagonism of acetylcholine at nicotinic receptors. nih.gov

In vitro studies on isolated arterial strips have demonstrated that this compound can induce relaxation in tissues pre-contracted with agents like prostaglandin (B15479496) F2α and phenylephrine (B352888). nih.gov This relaxation occurs in a dose-dependent manner and is not affected by antagonists of other common receptors such as atropine (B194438) (muscarinic), propranolol (B1214883) (beta-adrenergic), or diphenhydramine (B27) and cimetidine (B194882) (histamine H1 and H2 receptors, respectively). nih.gov This suggests a direct action on the vascular smooth muscle. nih.gov

Interestingly, this direct vasodilatory effect appears to be more pronounced in extracerebral arteries compared to cerebral arteries. nih.gov It has also been noted that the concentrations of this compound required to produce this direct vasodilation are significantly higher—10 to 100 times greater—than those needed for effective ganglionic blockade. ahajournals.org Some research also suggests that at high concentrations, this compound may possess an alpha-adrenergic blocking action, which would contribute to its vasodilatory properties. nih.gov

Histamine (B1213489) Release as a Pharmacological Consequence

The mechanism of histamine release by this compound has been described as a non-selective process. nih.gov This is in contrast to some other drugs, like certain muscle relaxants, which may cause histamine release through more selective pathways. nih.gov While the release of histamine is a recognized pharmacological consequence of this compound administration, some studies suggest that with continuous infusion, this effect may not be a major contributor to the sustained hypotensive effect. ahajournals.org The process of drug-induced histamine release can occur through various mechanisms, including direct, non-immunologic stimulation of mast cell degranulation. frontiersin.org

Blood-Brain Barrier Permeability and Central Nervous System Exclusion

This compound is a quaternary amine and a sulfonium (B1226848) compound, which means it carries a positive charge. wikipedia.org This charge is a critical determinant of its pharmacokinetic properties, particularly its inability to cross lipid cell membranes effectively. wikipedia.org The blood-brain barrier (BBB) is a highly selective semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system (CNS). redemc.netnih.gov

Due to its charged nature, this compound does not readily penetrate the blood-brain barrier. wikipedia.org As a result, it does not exert any significant effects on the central nervous system. wikipedia.org This property confines its pharmacological actions to the peripheral nervous system and other peripheral tissues. The exclusion from the CNS is a key feature that distinguishes its effects from other agents that may have central actions. While some small lipophilic molecules can penetrate the CNS, the physicochemical properties of this compound largely prevent its entry. nih.gov

Pharmacokinetic Principles in Experimental Systems

Absorption Characteristics in Non-Human Models

Studies conducted in animal models indicate that the absorption of trimethaphan camsylate following oral administration is both erratic and incomplete. nih.gov Research in rats has shown that this compound is absorbed rapidly from the digestive tract. jst.go.jp However, in ruminant species such as goats and cows, the absorption process can be affected by the ruminal flora, which may degrade the compound. researchgate.net

The bioavailability of this compound can vary significantly depending on the animal model and the route of administration. For instance, in broiler chickens, the oral bioavailability of trimethoprim (B1683648), a compound often studied alongside sulfonamides, was found to be approximately 100%. nih.gov While not directly this compound, this provides context for the high variability of absorption across species.

Distribution Patterns in Experimental Organisms

Once absorbed, this compound exhibits distinct distribution patterns within experimental organisms. It is known to cross the placental barrier. nih.gov Studies in rats have demonstrated that after absorption, the drug is rapidly taken up by various organs. jst.go.jp The highest concentrations are typically found in the kidneys, with considerable levels also detected in the liver and lungs. jst.go.jp Conversely, the brain shows the lowest concentration of the drug. jst.go.jp

In goats and cows, trimethoprim, a different compound, was found in all tissues except the brain at concentrations higher than in plasma, with the kidney showing the highest levels. scispace.com The volume of distribution (Vd) for trimethoprim in broiler chickens was significantly higher than that of sulfonamides, indicating a more extensive distribution from plasma to tissues. nih.gov

Table 1: this compound Distribution in Experimental Models

| Organism | Tissue with Highest Concentration | Tissue with Lowest Concentration | Placental Crossing | Reference |

|---|---|---|---|---|

| Rat | Kidney, Liver, Lung | Brain | Not Specified | jst.go.jp |

| General Animal Studies | Not Specified | Not Specified | Yes | nih.gov |

Metabolic Pathways and Enzyme Interactions

The metabolism of this compound is a critical aspect of its pharmacokinetic profile. The liver is the principal site for the metabolism of many drugs, converting them into more easily excretable forms through Phase I (e.g., oxidation, reduction, hydrolysis) and Phase II (e.g., conjugation) reactions. msdmanuals.com

This compound is metabolized by pseudocholinesterase, a plasma enzyme produced in the liver that hydrolyzes choline (B1196258) esters. nih.govnih.gov In vitro studies have identified this compound as a potent noncompetitive inhibitor of pseudocholinesterase. nih.gov This inhibition can affect the metabolism of other substances that are also substrates for this enzyme. nih.gov The degradation of ester-containing compounds is often initiated by esterases, which catalyze the hydrolysis of the ester bond. nih.gov

Table 2: this compound Interaction with Pseudocholinesterase

| Enzyme | Interaction Type | Effect | In Vitro/In Vivo | Reference |

|---|---|---|---|---|

| Pseudocholinesterase | Metabolism | Biochemical degradation of this compound | In Vivo | nih.gov |

| Pseudocholinesterase | Inhibition (Noncompetitive) | Potent inhibition of enzyme activity (Ki = 0.24 µM) | In Vitro | nih.gov |

Excretion Mechanisms from Experimental Organ Systems (e.g., Renal Filtration and Secretion)

The primary route of elimination for this compound from the body is through the kidneys. nih.gov The renal excretion process involves both glomerular filtration and active tubular secretion. nih.gov In rats, studies with radiolabeled trimethoprim showed that the majority of the administered dose was recovered in the urine and feces, with urinary excretion being the predominant pathway. jst.go.jp

In cows, the renal handling of trimethoprim involves glomerular filtration, back-diffusion, and active tubular secretion. nih.gov The pH of the urine can influence the excretion of the compound. nih.gov Studies in rats have shown that trimethoprim can inhibit the renal excretion of potassium by blocking sodium channels in the distal nephron. nih.govacpjournals.org It also inhibits the tubular secretion of creatinine. karger.com

Table 3: Excretion Characteristics of this compound in Experimental Models

| Organism | Primary Excretion Route | Mechanisms Involved | Reference |

|---|---|---|---|

| General Animal Studies | Renal | Glomerular Filtration, Active Tubular Secretion | nih.gov |

| Rat | Renal (Urine) | Glomerular Filtration, Tubular Secretion (inferred) | jst.go.jp |

| Cow | Renal | Glomerular Filtration, Back-diffusion, Active Tubular Secretion | nih.gov |

Synthetic Methodologies and Chemical Reactivity for Research Applications

General Synthetic Routes to Sulfonium (B1226848) Compounds

The creation of trimethaphan involves the construction of a positively charged sulfonium compound. The synthetic pathway originates from intermediates related to the synthesis of biotin, a discovery made by Leo Henryk Sternbach at Hoffman-La Roche. woodlibrarymuseum.org

The core structure of this compound, a decahydro-2-oxo-1,3-bis(phenylmethyl)thieno[1',2':1,2]thieno[3,4-d]imidazol-5-ium cation, is assembled from a thieno-imidazole precursor. drugfuture.com A documented synthesis begins with (+)-3,4-(1,3-dibenzylureylene)tetrahydro-2-oxothiophene, an intermediate also found in the synthesis of biotin. drugfuture.comchemicalbook.com This precursor undergoes a series of reactions, including treatment with a Grignard reagent like 3-ethoxypropylmagnesium bromide, which is followed by steps involving reduction and ultimately, ring closure to form the characteristic tricyclic sulfonium cation. drugfuture.com

Table 1: Key Reactants and Intermediates in this compound Synthesis

| Compound Name | Role in Synthesis | Reference |

| (+)-3,4-(1,3-dibenzylureylene)tetrahydro-2-oxothiophene | Starting thieno-imidazole precursor | drugfuture.com |

| 3-ethoxypropylmagnesium bromide | Grignard reagent used for initial reaction | drugfuture.com |

| (+)-Camphorsulfonic acid | Reactant for final salt formation | drugfuture.com |

| This compound cation | The active sulfonium ion | drugfuture.com |

The final step in the preparation of the stable, crystalline form of the drug is the formation of its camsylate salt. drugfuture.com The this compound sulfonium cation is treated with (1S)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptane-1-methanesulfonic acid, commonly known as (+)-camphorsulfonic acid. drugfuture.com Camphorsulfonic acid is a strong organic acid used in pharmaceutical formulations to form stable salts, known as camsilates or camsylates. wikipedia.org This reaction yields this compound camsylate, the form in which the compound was commercially available. drugfuture.comwikipedia.org

Formation from Thieno[1,2-b]imidazole Derivatives

Key Chemical Transformations and Derivative Synthesis

The reactivity of this compound is centered around its sulfonium group and the complex heterocyclic scaffold.

The this compound molecule contains a sulfide (B99878) group within its structure, which can theoretically be oxidized. While general chemical principles suggest that the sulfonium group can be susceptible to oxidation under specific conditions, detailed studies and characterization of specific oxidation products of this compound are not extensively documented in the available scientific literature.

The stability of the sulfonium group in this compound makes reduction reactions less common. While a reduction step is part of the initial synthetic cascade to form the core structure from its precursors, specific reduction reactions of the final this compound cation are not well-described in research literature. drugfuture.com

The synthesis of molecular probes typically involves the chemical modification of a parent molecule to attach a reporter group, such as a fluorophore, without significantly compromising its biological activity. This often involves substitution reactions on the parent scaffold. In the case of this compound, potential sites for such substitution could include the two benzyl (B1604629) groups attached to the nitrogen atoms of the imidazole (B134444) ring system. However, there is a lack of specific published research detailing the synthesis of this compound derivatives for use as molecular probes. The drug's decline in use predated the widespread application of such advanced research tools. ontosight.ai

Reduction Reactions

This compound as a Model Compound in Ganglionic Blocker Chemical Research

This compound, a potent, short-acting ganglionic blocking agent, has served as a valuable model compound in the chemical research of ganglionic blockers. Its unique structure, featuring a thiophanium ion embedded in a complex heterocyclic system, and its mechanism of action, involving competitive antagonism at nicotinic acetylcholine (B1216132) receptors in autonomic ganglia, make it a subject of significant scientific interest. nih.govwikipedia.org This section explores the synthetic methodologies employed in its preparation, its chemical reactivity for research applications, and its role in advancing the understanding of ganglionic blockade.

Synthetic Methodologies

The synthesis of this compound, specifically as its camsylate salt, is a multi-step process that has been described in the literature. A common synthetic route originates from (+)-3,4-(1,3-dibenzylureylene)tetrahydro-2-oxothiophene. drugfuture.com This starting material undergoes a Grignard reaction with 3-ethoxypropylmagnesium bromide. Subsequent reduction and ring closure lead to the formation of the core this compound structure. Finally, the compound is converted to its d-camphorsulfonate salt, yielding this compound camsylate. drugfuture.com

Another described method involves the reaction of a thieno[1,2-b]imidazole derivative with a camphorsulfonic acid derivative under controlled conditions to form the final sulfonium compound. While detailed industrial production methods are not extensively documented, they generally follow similar synthetic pathways with optimizations for large-scale manufacturing.

A comparative analysis of laboratory-scale versus industrial-scale synthesis highlights the optimization of the process for efficiency and purity.

Table 1: Comparison of Laboratory and Industrial Scale Synthesis of this compound

| Parameter | Laboratory-Scale | Industrial-Scale (Optimized) |

| Yield | 68% (over 7 steps) | 72% |

| Reaction Time | 14 days | 6 days (continuous flow) |

| Purity (HPLC) | 98.5% | 99.8% (USP standards) |

Data sourced from a comparative analysis of synthetic routes.

Chemical Reactivity for Research Applications

The chemical reactivity of this compound is centered around its complex heterocyclic structure and the positively charged sulfonium ion. This inherent reactivity allows for various chemical modifications, making it a versatile tool for research purposes. The primary types of reactions that this compound can undergo are oxidation, reduction, and substitution.

Oxidation: The sulfur atom in the thiophanium ring is susceptible to oxidation under specific conditions. The use of oxidizing agents such as hydrogen peroxide can lead to the formation of corresponding sulfoxides. The study of such oxidation products can provide insights into the metabolic fate and potential deactivation pathways of the drug.

Reduction: While less common due to the stability of the sulfonium group, reduction of this compound can be achieved. The use of reducing agents like sodium borohydride (B1222165) can be explored to modify the core structure, potentially leading to derivatives with altered ganglionic blocking activity.

The reactivity of this compound provides a platform for the synthesis of analogs and derivatives. By systematically modifying the structure, for instance, by altering the benzyl groups or modifying the heterocyclic core, researchers can probe the key structural features required for potent ganglionic blockade. These studies are crucial for the rational design of new ganglionic blockers with potentially improved selectivity and pharmacokinetic profiles.

Research Findings

This compound's primary mechanism of action is the competitive blockade of nicotinic acetylcholine receptors at the autonomic ganglia. nih.govwikipedia.org This action prevents the transmission of nerve impulses in both the sympathetic and parasympathetic nervous systems. wikipedia.org Research utilizing this compound as a model compound has provided significant insights into the physiology and pharmacology of the autonomic nervous system.

The table below summarizes key research findings related to the chemical and pharmacological properties of this compound.

Table 2: Summary of Research Findings on this compound

| Research Area | Key Findings | Reference |

| Receptor Binding | Competitively antagonizes nicotinic acetylcholine receptors in autonomic ganglia. | |

| Vascular Effects | Induces direct arterial vasodilation, independent of ganglionic blockade. | nih.gov |

| Adrenergic Effects | Exhibits alpha-adrenergic blocking activity at high concentrations. | nih.gov |

| Chemical Reactivity | Undergoes oxidation, reduction, and substitution reactions at the sulfonium center. |

The use of this compound in research has been instrumental in dissecting the complex regulation of blood pressure and autonomic function. Its well-characterized, albeit complex, pharmacology makes it a reliable tool for investigating the roles of the sympathetic and parasympathetic nervous systems in both physiological and pathological states. While the synthesis of a wide range of this compound analogs and extensive SAR studies are not broadly reported in publicly available literature, its established role as a potent ganglionic blocker continues to make it a reference compound in medicinal chemistry and pharmacology.

Advanced Analytical Methodologies for Trimethaphan Research

Spectroscopic and Spectrometric Approaches for Structural Characterization

The definitive identification and structural elucidation of the Trimethaphan molecule rely on a combination of spectroscopic and spectrometric techniques. These methods probe the molecular structure to confirm its identity and integrity.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a cornerstone technique for confirming the complex molecular structure of this compound. While extensive, peer-reviewed NMR studies on this compound are not widely available in recent literature, predicted NMR data exists. For instance, databases provide theoretical chemical shifts for its atoms, which are crucial for structural verification. DrugBank contains predicted ¹H NMR and ¹³C NMR spectra, although the detailed spectra are not directly displayed. drugbank.com

Infrared (IR) Spectroscopy provides valuable information about the functional groups present in the this compound molecule. The IR spectrum reveals characteristic absorption bands corresponding to specific bond vibrations. Reference spectra, such as those mentioned in "Analytical Profiles of Drug Substances," are essential for comparing and verifying the identity of a sample. wdh.ac.id Fourier Transform Infrared Spectroscopy (FTIR) analysis can identify functional groups based on the fingerprint region (1,500–4,000 cm⁻¹). maxapress.com

UV-Visible Spectrophotometry can be used for the quantitative analysis of this compound, often in conjunction with chromatography. The United States Pharmacopeia (USP) has previously described a UV spectrophotometric analysis for related compounds, which involves dissolving the substance and measuring its absorbance at a specific wavelength. pharmacopeia.cn This technique is fundamental for routine concentration measurements.

A summary of spectroscopic methods for this compound characterization is presented below.

| Technique | Application for this compound Research | Reference |

| ¹H and ¹³C NMR | Confirmation of molecular structure and proton/carbon environment. | drugbank.com |

| Infrared (IR) Spectroscopy | Identification of functional groups and confirmation of identity against reference spectra. | wdh.ac.idmaxapress.com |

| UV-Visible Spectrophotometry | Quantitative analysis and purity assessment, often as an HPLC detector. |

Chromatographic Techniques for Purity Assessment and Separation in Research Samples

Chromatography is indispensable for separating this compound from impurities, related substances, or its counter-ion (camsylate) and for assessing the purity of research-grade samples.

High-Performance Liquid Chromatography (HPLC) is a primary method for assessing the purity of this compound Camsylate. An HPLC system equipped with a UV detector allows for the separation and quantification of the active compound from potential degradation products or synthesis impurities. While specific, modern HPLC methods developed exclusively for this compound are not extensively documented in recent publications, methods for its counter-ion, camphorsulfonic acid, have been developed, which is relevant for the analysis of the complete drug salt, this compound Camsylate. helixchrom.com A typical approach would involve a reverse-phase system to separate the components. nih.gov

Gas Chromatography (GC) , often coupled with a mass spectrometer (GC-MS), is another powerful tool. Predicted GC-MS spectrum data for this compound is available in metabolome databases. hmdb.cadrugbank.com In practical research, GC with a Flame Ionization Detector (FID) has been used to analyze complex extracts containing this compound, demonstrating its utility in separating it from other compounds. maxapress.com

The table below outlines the key chromatographic techniques applicable to this compound research.

| Technique | Application for this compound Research | Key Parameters/Considerations | Reference |

| HPLC-UV | Purity assessment and quantification. | Reverse-phase column, UV detection. | |

| GC-MS / GC-FID | Separation and identification from complex mixtures. | Predicted spectra available; FID for quantification. | hmdb.cadrugbank.commaxapress.com |

Mass Spectrometry for Molecular Mass Confirmation and Metabolite Identification

Mass spectrometry (MS) is a critical tool for confirming the molecular weight of this compound and identifying its metabolites.

For molecular mass confirmation , MS provides a precise measurement of the molecule's mass-to-charge ratio (m/z). This technique is essential for verifying the identity of a synthesized compound. The predicted GC-MS spectrum of this compound shows a distinct fragmentation pattern that can be used for its identification. hmdb.cadrugbank.com The molecular weight of the active moiety, the this compound cation, is 365.51 g/mol .

Regarding metabolite identification , there is a notable lack of available data for this compound. Major drug databases explicitly state that its metabolism is not available or has not been described. drugbank.com This indicates a significant research gap. In theory, metabolic studies would involve administering the compound and analyzing biological samples using high-resolution mass spectrometry (HRMS) to detect and identify potential biotransformation products, such as hydroxylated or demethylated species. Techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) would be employed to separate metabolites from the parent drug and endogenous compounds before fragmentation and structural elucidation. mdpi.com

Predicted mass spectrometry data for this compound is available and summarized below.

| Database | Spectrum Type | Key Information | Reference |

| DrugBank | Predicted GC-MS | splash10-004l-9271000000-f658de0375569e641f0c | drugbank.com |

| Human Metabolome Database | Predicted GC-MS | splash10-004l-9271000000-f658de0375569e641f0c | hmdb.ca |

Electrophoretic Methods for Charge-Based Analysis

Electrophoretic techniques separate molecules based on their charge and size. As this compound is a charged species (a quaternary sulfonium (B1226848) cation), capillary electrophoresis (CE) would be a suitable method for its analysis. However, there are no specific, published research articles detailing the use of electrophoretic methods for this compound. In principle, CE could offer a high-efficiency separation method for purity analysis and for the quantitative determination of the this compound cation in various matrices, potentially offering advantages in speed and sample volume over HPLC.

Quantitative Analysis in Biological Matrices for Pharmacokinetic Research

Pharmacokinetic studies require robust and validated analytical methods to quantify drug concentrations in biological fluids like plasma or serum over time. While studies have utilized this compound to investigate physiological responses, they have not always detailed the analytical methods used for its quantification. nih.gov

For a compound like this compound, a modern pharmacokinetic study would typically employ Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) . This technique provides the high sensitivity and selectivity required to measure low concentrations of the drug in complex biological matrices. The general workflow involves:

Sample Preparation : Extraction of this compound from the biological matrix (e.g., plasma) using protein precipitation, liquid-liquid extraction, or solid-phase extraction (SPE).

Chromatographic Separation : An HPLC or UHPLC system separates this compound from endogenous components.

Mass Spectrometric Detection : A tandem mass spectrometer, often a triple quadrupole, is used for detection. Specific precursor-to-product ion transitions are monitored in Multiple Reaction Monitoring (MRM) mode to ensure high selectivity and accurate quantification.

While this methodology is standard for modern drug analysis, specific validated LC-MS/MS assays for this compound in biological fluids are not readily found in recent scientific literature, highlighting another area for potential research.

Experimental Models in Pharmacological Research

In Vitro Studies on Cellular and Isolated Tissue Systems

In vitro models, utilizing isolated cells and tissues, have provided a foundational understanding of Trimethaphan's effects at a molecular and cellular level, independent of systemic physiological responses.

Research on isolated tissues, particularly from the auditory system, has revealed a unique cholinergic receptor pharmacology involving this compound. Studies on isolated short (outer) hair cells from the chick cochlea have been instrumental in characterizing the receptors that mediate efferent nerve inhibition. In this system, acetylcholine (B1216132) (ACh) hyperpolarizes the hair cells. royalsocietypublishing.org this compound acts as a potent antagonist at these receptors.

Whole-cell, tight-seal recordings from isolated chick cochlear hair cells demonstrated that this compound camsylate blocks the cholinergic response at a concentration of 1µM. royalsocietypublishing.orgnih.gov This effect was part of a broader pharmacological characterization which found that other nicotinic antagonists like curare and muscarinic antagonists like atropine (B194438) were also effective, though at slightly higher concentrations (3 µM). royalsocietypublishing.orgnih.gov The receptor is proposed to be a ligand-gated cation channel related to the nicotinic receptor family of nerve and muscle. royalsocietypublishing.orgnih.gov The presence of α9 nicotinic acetylcholine receptor (nAChR) subunits in these cholinergically-innervated hair cells may account for their distinct pharmacological properties, which include sensitivity to this compound. royalsocietypublishing.orgacnp.org

Further in vivo studies in gerbils, monitoring the suppression of distortion product otoacoustic emissions (DPOAEs), supported the nicotinic-like nature of this receptor. The results showed a clear dose-dependent blockade by various cholinergic antagonists, with this compound being more potent than several traditional muscarinic antagonists. nih.gov

Table 1: Antagonist Potency at Cochlear Hair Cell Cholinergic Receptors This table summarizes the concentrations or IC50 values of various antagonists required to block the cholinergic response in cochlear hair cells, as determined by in vitro and in vivo studies.

| Antagonist | Effective Blocking Concentration / IC50 | Experimental Model | Reference |

|---|---|---|---|

| This compound camsylate | 1 µM | Isolated Chick Cochlear Hair Cells | royalsocietypublishing.orgnih.gov |

| This compound | 1.75 x 10-6 M (IC50) | In Vivo Gerbil (DPOAE Suppression) | nih.gov |

| Strychnine | 1 µM | Isolated Chick Cochlear Hair Cells | royalsocietypublishing.org |

| Curare | 3 µM | Isolated Chick Cochlear Hair Cells | royalsocietypublishing.orgnih.gov |

| Atropine | 3 µM | Isolated Chick Cochlear Hair Cells | royalsocietypublishing.orgnih.gov |

| α-bungarotoxin | 26 nM (Half-blocking concentration) | Isolated Chick Cochlear Hair Cells | royalsocietypublishing.orgnih.gov |

To dissect its mechanism of vasodilation, this compound has been studied using isolated arterial strip preparations. A key study utilized helically cut strips from dog cerebral, mesenteric, and femoral arteries. nih.gov In these preparations, this compound, at concentrations ranging from 10⁻⁵ to 10⁻³ M, induced a dose-related relaxation in arteries that were pre-contracted with prostaglandin (B15479496) F2 alpha (PGF2α). nih.gov

This vasodilatory effect was shown to be a direct action on the vascular smooth muscle, as it was not affected by the presence of antagonists for other common receptors, including atropine (muscarinic), propranolol (B1214883) (beta-adrenergic), diphenhydramine (B27) (histamine H1), cimetidine (B194882) (histamine H2), or by inhibitors like aminophylline (B1665990) and indomethacin. nih.gov This finding distinguishes this compound from other ganglionic blockers like hexamethonium (B1218175), which did not produce similar relaxation in the arterial strips. nih.gov

The research also highlighted regional differences in this compound's effect, with the induced relaxation being more pronounced in extracerebral (mesenteric and femoral) arteries compared to cerebral arteries. nih.gov Furthermore, at higher concentrations (10⁻⁴ to 10⁻³ M), this compound demonstrated an alpha-adrenergic blocking action, as it shifted the dose-response curve for norepinephrine (B1679862) to the right and protected alpha-receptors from blockade by phenoxybenzamine. nih.gov

Table 2: this compound's Effects on Isolated Dog Arterial Strips This table outlines the key findings regarding this compound's direct action on vascular smooth muscle.

| Finding | Observation Details | Reference |

|---|---|---|

| Direct Vasodilation | Caused dose-related relaxation (10-5 to 10-3 M) in arteries contracted with PGF2α. | nih.gov |

| Mechanism | Relaxation was not influenced by atropine, propranolol, diphenhydramine, cimetidine, aminophylline, or indomethacin. | nih.gov |

| Regional Specificity | Relaxation was greater in extracerebral (mesenteric, femoral) arteries than in cerebral arteries. | nih.gov |

| Alpha-Adrenergic Blockade | At high concentrations (10-4 to 10-3 M), shifted the norepinephrine dose-response curve to the right. | nih.gov |

| Comparison to Hexamethonium | Hexamethonium did not cause relaxation, indicating a different mechanism of action for this compound on the vasculature. | nih.gov |

This compound's primary mechanism of action is as a competitive antagonist at nicotinic acetylcholine receptors (nAChRs) located in autonomic ganglia. drugbank.comontosight.ai This interaction prevents acetylcholine from binding to and stimulating these postsynaptic receptors, thereby blocking neurotransmission in both the sympathetic and parasympathetic nervous systems. ontosight.ainih.gov

While detailed radioligand binding assay studies specifically for this compound are not extensively published, its functional antagonism is well-documented. Receptor binding databases confirm its activity; for instance, data from ChEMBL indicates that this compound acts as an antagonist on the neuronal acetylcholine receptor subtype composed of alpha-3 and beta-4 subunits (α3β4). ebi.ac.uk This competitive antagonism at the nicotinic receptor is the foundational ligand-receptor interaction that explains its ganglionic blocking effects. wikipedia.org Studies on locust thoracic ganglia further classify this compound as a blocker of ligand-gated ion channels, with an EC₅₀ of 0.67µmol l⁻¹ at the nicotinic receptor. biologists.com

In addition to its effects on nicotinic receptors, this compound has been shown to interact with enzymes, specifically plasma cholinesterase (also known as pseudocholinesterase or butyrylcholinesterase). In vitro studies have demonstrated that this compound is a potent inhibitor of this enzyme. nih.govhmdb.ca

The nature of this inhibition is noncompetitive, with a reported inhibition constant (Ki) of 0.24 µM. nih.gov This is in contrast to a compound like succinylcholine, which acts as a competitive inhibitor of the same enzyme. nih.gov Importantly, research has clarified that the short duration of action of this compound in a clinical setting is not due to its breakdown by plasma cholinesterase. nih.govebi.ac.uk In vitro experiments showed that pre-incubating this compound in plasma for extended periods did not alter its inhibitory activity, a procedure that would normally inactivate a substrate for the enzyme like succinylcholine. nih.govebi.ac.uk

Table 3: Inhibition of Human Plasma Cholinesterase This table compares the inhibitory characteristics of this compound and Succinylcholine on plasma cholinesterase.

| Compound | Mechanism of Inhibition | Inhibition Constant (Ki) | Reference |

|---|---|---|---|

| This compound | Noncompetitive | 0.24 µM | nih.govnih.gov |

| Succinylcholine | Competitive | Not specified in results | nih.gov |

The pharmacological properties of this compound have been investigated using various isolated cell models, which allow for precise electrophysiological and pharmacological measurements. These models are essential for understanding receptor-ligand interactions at the single-cell level.

Cochlear Hair Cells: As detailed previously (Section 6.1.1), whole-cell patch-clamp recordings from isolated chick cochlear hair cells have been used to characterize the antagonistic effects of this compound on a novel nicotinic-like receptor. royalsocietypublishing.orgnih.gov

Isolated Neurons: Studies using whole-cell recordings from neurons in the chick lateral spiriform nucleus (SpL) have shown that nicotinic receptors on these cells have differential sensitivities to this compound, suggesting the presence of heterogeneous nicotinic receptor subtypes. jneurosci.org

Nematode Muscle Cells: The somatic muscle cells of the parasitic nematode Ascaris suum provide another cell model for studying cholinoceptors. Electrophysiological studies on these isolated cells have characterized the agonist and antagonist profiles of their nicotinic receptors. In this system, this compound was identified as an antagonist, although it was less potent than other antagonists like mecamylamine (B1216088) and benzoquinonium. biologists.com

These cell-based models confirm that this compound's primary action is as a nicotinic receptor antagonist across different species and cell types, while also helping to reveal the diversity and specific pharmacology of these receptors.

Enzyme Inhibition Studies (e.g., Cholinesterase Inhibition)

In Vivo Studies in Non-Human Animal Models

In vivo research in non-human animal models has been critical for understanding the integrated physiological effects of this compound, complementing the findings from in vitro studies.

Canine Models: The direct vasodilatory properties of this compound, first identified in isolated arterial strips, were derived from tissues taken from dogs. nih.gov These studies were crucial in establishing that this compound possesses a direct effect on vascular smooth muscle in addition to its ganglionic blocking action. nih.gov

Primate Models: Studies in rhesus monkeys have been used to investigate the effects of this compound on cerebral blood flow. In one such study, the administration of this compound camsylate did not result in a significant change in hemispheric cerebral blood flow, even while inducing systemic hypotension. ebi.ac.uk This finding contrasts with other hypotensive agents like sodium nitroprusside, which caused a significant fall in cerebral blood flow. ebi.ac.uk

Rodent Models: The auditory system of the gerbil has been used as an in vivo model to characterize the pharmacology of the cholinergic receptors on outer hair cells. By monitoring the suppression of DPOAEs, researchers confirmed the antagonistic effect of this compound on the medial olivocochlear efferent system, providing an IC50 value for this effect. nih.gov Additionally, toxicity studies in mice confirmed in vitro findings that this compound's biological activity is not diminished by procedures that would inactivate cholinesterase substrates, reinforcing that its rapid offset of action is not due to enzymatic degradation. nih.govebi.ac.uk

Table 4: Summary of Findings from In Vivo Non-Human Animal Models This table summarizes key research findings for this compound obtained from various animal models.

| Animal Model | Area of Study | Key Finding | Reference |

|---|---|---|---|

| Dog | Vascular Pharmacology | Tissues used to demonstrate direct arterial vasodilation and alpha-adrenergic blockade at high concentrations. | nih.gov |

| Rhesus Monkey | Cerebral Blood Flow | Did not significantly alter cerebral blood flow despite inducing hypotension. | ebi.ac.uk |

| Gerbil | Auditory Pharmacology | Acted as an antagonist at nicotinic-like receptors of the outer hair cells, blocking sound-evoked efferent suppression. | nih.gov |

| Mouse | Pharmacokinetics/Toxicity | Toxicity was not altered by pre-treatments that inactivate cholinesterase substrates, confirming its stability against this enzyme. | nih.govebi.ac.uk |

Models for Autonomic Nervous System Modulation

This compound, a ganglionic blocking agent, serves as a critical tool in experimental models designed to investigate the modulation of the autonomic nervous system. By competitively inhibiting acetylcholine at nicotinic receptors in autonomic ganglia, this compound effectively eliminates the influence of both the sympathetic and parasympathetic nervous systems. nih.gov This action allows researchers to study physiological processes in the absence of autonomic control.

Assessment of Sympathetic and Parasympathetic Tone in vivo

This compound is instrumental in assessing the relative contributions of the sympathetic and parasympathetic nervous systems to physiological functions like blood pressure regulation. nih.gov In vivo studies in various animal models and humans utilize this compound to induce a state of ganglionic blockade. By observing the physiological changes that occur during this blockade, researchers can infer the basal level of sympathetic and parasympathetic tone. nih.govnih.gov

For instance, the administration of this compound leads to a reduction in muscle sympathetic nerve activity (MSNA), circulating norepinephrine, and heart rate variability. nih.gov The magnitude of the fall in blood pressure and the change in heart rate in response to this compound infusion can indicate the pre-existing balance between sympathetic and parasympathetic inputs. nih.gov Studies have shown that in older men, the decrease in blood pressure following ganglionic blockade is more pronounced than in younger men, suggesting an age-related increase in sympathetic support of blood pressure. nih.gov Similarly, research in women has indicated that a loss of parasympathetic tone and an increase in sympathetic tone with aging contribute to age-related increases in blood pressure. nih.gov

The dose of this compound required to achieve complete ganglionic blockade can also provide insights. A positive correlation has been observed between the required this compound dose and basal heart rate variability, implying that individuals with higher parasympathetic tone require a higher dose. nih.gov Conversely, a higher baseline MSNA is associated with a lower required dose of this compound. nih.gov

In studies of autonomic dysfunction, such as Multiple System Atrophy (MSA) and Pure Autonomic Failure (PAF), this compound helps to delineate the underlying pathophysiology. Patients with MSA, who have some residual sympathetic tone, experience a significant drop in blood pressure with this compound. researchgate.netahajournals.org In contrast, the effect is less pronounced in PAF patients who have more extensive post-ganglionic autonomic denervation. researchgate.net

| Parameter | Effect of this compound | Indication | Reference |

|---|---|---|---|

| Blood Pressure | Decrease | Reflects basal sympathetic vasoconstrictor tone. | nih.gov |

| Heart Rate | Increase (due to blockade of parasympathetic tone) | Reflects basal parasympathetic cardiac tone. | nih.gov |

| Muscle Sympathetic Nerve Activity (MSNA) | Decrease/Abolishment | Confirms sympathetic blockade. | nih.gov |

| Heart Rate Variability (HRV) | Decrease/Abolishment | Confirms parasympathetic and sympathetic blockade. | nih.govnih.gov |

| Plasma Norepinephrine | Decrease | Indicates reduced sympathetic outflow. | nih.govahajournals.org |

Cardiovascular System Regulation Studies (e.g., Baroreflex Uncoupling)

This compound is a valuable tool for studying the regulation of the cardiovascular system by effectively uncoupling the baroreflex. nih.govahajournals.org The baroreflex is a rapid negative feedback loop that helps to maintain blood pressure homeostasis. Changes in blood pressure are sensed by baroreceptors, which then trigger autonomic adjustments to heart rate, contractility, and vascular tone to counteract the initial change. frontiersin.orgnih.gov This reflex can confound the results of studies investigating the direct effects of vasoactive substances on the cardiovascular system.

By administering this compound, researchers can block the efferent limb of the baroreflex arc at the ganglionic level. nih.govahajournals.org This allows for the assessment of cardiovascular receptor sensitivity to various agonists and antagonists without the "noise" of compensatory baroreflex buffering. nih.gov For example, studies have used this compound to investigate the sensitivity of adrenoceptors and the effects of nitric oxide donors. nih.govahajournals.org

Research has demonstrated that with this compound-induced ganglionic blockade, the baroreflex slope, a measure of its sensitivity, is dramatically reduced. nih.govahajournals.org This uncoupling reveals the direct vascular and cardiac responses to pharmacological agents. For instance, during this compound infusion, the dose of phenylephrine (B352888) required to produce a specific increase in systolic blood pressure is significantly lower, highlighting the absence of a reflex bradycardia that would normally buffer the pressor response. nih.govahajournals.org Conversely, the dose of isoproterenol (B85558) needed to increase heart rate is higher, as the reflex tachycardia that would normally accompany its vasodilatory effect is blocked. nih.govahajournals.org

| Vasoactive Agent | Effect on Dose Requirement During this compound Infusion | Reason for Change | Reference |

|---|---|---|---|

| Phenylephrine (α-agonist) | Decreased | Elimination of reflex bradycardia. | nih.govahajournals.org |

| Sodium Nitroprusside (NO donor) | Decreased | Elimination of reflex tachycardia. | nih.govahajournals.org |

| Isoproterenol (β-agonist) - Pressor effect | Decreased | Elimination of reflex tachycardia. | nih.govahajournals.org |

| Isoproterenol (β-agonist) - Chronotropic effect | Increased | Elimination of reflex tachycardia. | nih.govahajournals.org |

Investigation of Neurohumoral Responses (e.g., Aldosterone (B195564) Secretion Mechanisms)

This compound is employed in experimental models to investigate the influence of the autonomic nervous system on neurohumoral responses, such as the secretion of aldosterone. Aldosterone, a mineralocorticoid hormone, plays a key role in regulating blood pressure and electrolyte balance. gutnliver.orgcfrjournal.com Its secretion is primarily controlled by the renin-angiotensin system and plasma potassium levels, but the autonomic nervous system also appears to have a modulatory role. cfrjournal.comaafp.org

In studies using sheep as an animal model, this compound has been used to explore the mechanisms by which certain drugs, like metoclopramide, stimulate aldosterone secretion. oup.com Researchers found that ganglionic blockade with this compound abolished the aldosterone response to metoclopramide, suggesting that the drug's effect is mediated indirectly through the autonomic nervous system. oup.com Interestingly, this compound infusion alone led to an increase in baseline plasma aldosterone concentrations. oup.com This finding raises the possibility that there is an endogenous dopaminergic inhibitory tone on aldosterone secretion that is mediated by the autonomic ganglia. oup.com

These experiments highlight the utility of this compound in dissecting the complex interplay between the nervous and endocrine systems in regulating vital physiological processes.

Comparative Pharmacological Investigations in Animal Models

This compound has been utilized in comparative pharmacological studies across different animal models to understand species-specific differences in autonomic regulation. While much of the research on this compound's effects on the autonomic nervous system has been conducted in humans and larger mammals like sheep, studies in other species, such as dogs and guinea pigs, have also contributed to our understanding of its pharmacological profile. oup.comatsjournals.orgresearchgate.net

In guinea pigs, for example, this compound has been shown to abolish both cholinergic contractions and non-adrenergic, non-cholinergic (NANC) relaxations of the trachea evoked by vagus nerve stimulation, confirming its role as a ganglionic blocker in the autonomic pathways controlling airway smooth muscle. atsjournals.org Studies in dogs have also utilized this compound to investigate the influence of autonomic tone on cardiac parameters like the QT interval. researchgate.net

It is important to note that while this compound's primary mechanism of action as a ganglionic blocker is consistent across species, the physiological consequences of this blockade can vary depending on the baseline autonomic balance and the specific organ system being studied in a particular animal model.

Utility of this compound as a Research Tool for Autonomic Dysfunction Studies

This compound is an invaluable research tool for studying various forms of autonomic dysfunction in both human and animal models. nih.govahajournals.orgnih.govahajournals.org Its ability to induce a controlled and reversible state of autonomic blockade allows researchers to simulate the effects of autonomic failure and to probe the pathophysiology of diseases characterized by autonomic dysregulation. ahajournals.org

In conditions like Multiple System Atrophy (MSA) and Pure Autonomic Failure (PAF), this compound helps to differentiate between the two disorders. researchgate.netahajournals.org Patients with MSA typically have some preserved postganglionic sympathetic neurons and exhibit a marked hypotensive response to this compound, reflecting the blockade of this residual sympathetic tone. ahajournals.org In contrast, the blood pressure response in PAF patients, who have more severe postganglionic sympathetic denervation, is often less pronounced. ahajournals.org

This compound is also used to study idiopathic orthostatic intolerance (IOI). In a subset of these patients, an exaggerated hypotensive response to this compound suggests an underlying "hyperadrenergic" state, possibly due to increased norepinephrine release or enhanced receptor sensitivity. ahajournals.org

Furthermore, in research on obesity-associated hypertension, this compound has been used to demonstrate that increased sympathetic activity contributes to endothelial dysfunction. ahajournals.org By blocking sympathetic input with this compound, researchers observed an improvement in nitric oxide-mediated vasodilation, suggesting that the endothelial dysfunction in this condition is at least partially reversible by sympathoinhibition. ahajournals.org

| Condition | Use of this compound | Key Finding | Reference |

|---|---|---|---|

| Multiple System Atrophy (MSA) | To assess residual sympathetic tone. | Marked decrease in blood pressure, indicating the presence of residual sympathetic activity. | researchgate.netahajournals.org |

| Pure Autonomic Failure (PAF) | To differentiate from MSA. | Less pronounced blood pressure response compared to MSA. | researchgate.netahajournals.org |

| Idiopathic Orthostatic Intolerance (IOI) | To identify hyperadrenergic subgroups. | Exaggerated hypotensive response in some patients. | ahajournals.org |

| Obesity-Associated Hypertension | To investigate the role of sympathetic activity in endothelial dysfunction. | Reversal of endothelial dysfunction with autonomic blockade. | ahajournals.org |

| Early Hypertension | To isolate the contribution of sympathetic tone to elevated blood pressure. | Normalization of blood pressure, suggesting a primary role for sympathetic activation. | nih.gov |

Methodological Considerations for Animal Model Design and Translational Relevance in Non-Clinical Contexts

When using this compound in animal models for pharmacological research, several methodological considerations are crucial for ensuring the validity of the findings and their translational relevance to non-clinical contexts. The choice of animal model is paramount and should be guided by the specific research question. mdpi.comresearchgate.net For instance, while rodent models are widely used in preclinical studies, larger animals with more human-like neuroanatomical and cardiovascular systems, such as pigs or sheep, may offer greater translational value for certain studies. physiology.org

The design of the animal model should allow for reproducible and readily controlled observations. mdpi.com This includes standardizing factors such as age, sex, and genetic background of the animals, as well as the experimental conditions. When studying the effects of this compound, it is important to carefully titrate the dose to achieve the desired level of ganglionic blockade while minimizing potential off-target effects. ahajournals.org

A significant challenge in preclinical research is the translation of findings from animal models to human physiology. mdpi.comresearchgate.net While animal models are essential for bridging the gap between in vitro discovery and clinical application, direct extrapolation of results is not always possible. mdpi.com Therefore, it is important to acknowledge the limitations of any given animal model and to integrate findings from multiple models and, where feasible, human studies to build a comprehensive understanding of a drug's pharmacological effects. The use of this compound in both animal and human studies provides a valuable opportunity for such integration, helping to validate findings and improve the predictive value of preclinical research.

Structure Activity Relationship Sar Studies of Trimethaphan

Molecular Features Governing Nicotinic Receptor Antagonism

Trimethaphan exerts its primary effect by acting as a competitive antagonist at nicotinic acetylcholine (B1216132) receptors (nAChRs) located within the autonomic ganglia. drugbank.comncats.io This antagonism is non-selective between the sympathetic and parasympathetic ganglia, leading to a broad blockade of autonomic transmission. wikipedia.orgwikidoc.org The key molecular features that govern this antagonism are rooted in its ability to mimic the binding of the endogenous neurotransmitter, acetylcholine (ACh), without possessing the ability to activate the receptor.

The structure of this compound is that of a complex heterocyclic sulfonium (B1226848) compound with an imidazolium (B1220033) core. nih.gov The defining characteristic for its receptor interaction is the positively charged sulfonium center. wikipedia.org This cationic head is crucial for binding to the anionic site of the nicotinic receptor, which normally binds the quaternary ammonium (B1175870) group of acetylcholine.

Unlike other ganglionic blockers such as hexamethonium (B1218175), which is believed to primarily block the open ion channel, this compound appears to function as a true competitive antagonist by occupying the acetylcholine binding site on the receptor protein itself. mu.edu.iq The bulky, rigid tricyclic structure, substituted with two benzyl (B1604629) groups, contributes to the high affinity for the receptor and prevents the conformational changes necessary for channel opening and depolarization. This steric hindrance is a key factor in its antagonist properties. Research has shown that this compound is a more potent antagonist at ganglionic (NN) receptors than at neuromuscular (NM) receptors.

Table 1: SAR Insights for Nicotinic Receptor Antagonism of this compound

| Molecular Feature | Role in Nicotinic Antagonism | Supporting Evidence |

|---|---|---|

| Sulfonium Cationic Center | Acts as the primary pharmacophore, binding to the anionic site of the nAChR, mimicking acetylcholine's quaternary ammonium group. | Essential for electrostatic interaction with the receptor binding site. |

| Rigid Tricyclic System | Provides a stable scaffold that presents the binding groups in an optimal orientation for receptor affinity. | Contributes to the high affinity of the molecule for the receptor. |

| Benzyl Groups | Contribute to steric bulk, preventing the receptor from undergoing the conformational change required for activation after binding. | Enhances antagonist properties by physically obstructing receptor activation. |

| Overall Molecular Shape | Acts as a competitive antagonist at the receptor site, rather than a channel blocker. | Distinguishes its mechanism from agents like hexamethonium. mu.edu.iq |

Influence of Quaternary Amine Moiety on Biological Distribution

The biological distribution of a drug is heavily influenced by its physicochemical properties, such as polarity and charge. This compound's structure contains a permanently charged sulfonium ion, which functions as a quaternary ammonium group. wikipedia.orgwikidoc.org This feature is the single most important determinant of its pharmacokinetic profile.

The permanent positive charge renders the molecule highly polar and hydrophilic. Consequently, this compound does not readily cross lipid cell membranes. wikipedia.org This has several critical implications for its biological distribution:

Blood-Brain Barrier: It cannot penetrate the blood-brain barrier, meaning its actions are confined to the peripheral nervous system, and it is devoid of central nervous system effects. wikipedia.org

Oral Absorption: The molecule is erratically and incompletely absorbed from the gastrointestinal tract, making oral administration impractical. derangedphysiology.com

Route of Administration: To achieve therapeutic concentrations and a rapid onset of action, this compound is administered intravenously. wikipedia.orgwikidoc.org

Volume of Distribution: Its distribution is largely confined to the extracellular fluid, consistent with a highly polar compound. derangedphysiology.com

This distribution pattern is typical for quaternary amine ganglionic blockers, whose charge restricts their movement across biological membranes.

Structural Determinants of Non-Cholinergic Actions

Direct Vasodilation: Unlike the ganglionic blocker hexamethonium, which produces hypotension solely through autonomic blockade, this compound has been shown to exert a direct relaxing effect on vascular smooth muscle. nih.gov A key study demonstrated that this compound caused dose-related relaxation in isolated arterial strips, an effect that was not blocked by antagonists for histaminic, muscarinic, or beta-adrenergic receptors. nih.gov The study concluded that at higher concentrations, this compound possesses an alpha-adrenergic blocking action, as it competitively inhibited norepinephrine-induced contractions and protected alpha-receptors from irreversible blockade. nih.gov Therefore, the structural basis for its direct vasodilator effect appears to be, at least in part, its ability to act as an alpha-adrenoceptor antagonist. nih.gov

Histamine (B1213489) Release: this compound is also known to cause the release of histamine from mast cells. wikipedia.orgnih.gov This action can contribute to its hypotensive effect and is responsible for some of its adverse effects, such as itching and urticaria. nih.gov While this property has been confirmed in human studies, the specific structural moiety of the this compound molecule responsible for triggering histamine release is not well-defined in the scientific literature. This effect is a known characteristic of various compounds containing quaternary ammonium groups and other basic structures, which can directly degranulate mast cells through non-immunologic mechanisms. frontiersin.org However, a precise SAR for this compound's histamine-releasing property has not been clearly elucidated.

Table 2: Comparison of this compound and Hexamethonium Properties

| Property | This compound | Hexamethonium |

|---|---|---|

| Primary Mechanism | Competitive antagonist at the nAChR site. mu.edu.iq | Blocks the open ion channel of the nAChR. mu.edu.iq |

| Direct Vasodilation | Yes, exhibits direct relaxing effect on vascular smooth muscle, likely via alpha-adrenergic blockade. nih.gov | No, does not cause direct relaxation of vascular smooth muscle. nih.gov |

| Histamine Release | Yes, known to cause histamine release. wikipedia.orgnih.gov | Generally considered to have minimal to no histamine-releasing effect. |

| Chemical Structure | Complex tricyclic sulfonium compound. nih.gov | Simple bis-quaternary ammonium alkane. |

Emerging Research Directions and Methodological Innovations

Integration with Advanced Imaging Techniques in Experimental Settings

The integration of specific pharmacological agents with advanced imaging modalities like Positron Emission Tomography (PET) or specialized fluorescence microscopy represents a significant frontier in experimental research. openmedscience.comku.dk These techniques allow for the real-time, non-invasive visualization of drug distribution, target engagement, and physiological responses within a living system. openmedscience.com

However, based on the current body of scientific literature, the direct application of Trimethaphan within these advanced imaging paradigms appears to be limited. While radiolabeling of ligands is a common strategy to create tracers for PET imaging to study receptor density and drug biodistribution, dedicated research on developing a radiolabeled this compound variant for imaging nicotinic receptors in autonomic ganglia is not prominent. frontiersin.org Similarly, the development of fluorescently-tagged this compound conjugates for high-resolution microscopy to study ganglionic blockade at the cellular level has not been a major focus, in contrast to probes developed from other molecules for different biological targets. researchgate.netresearchgate.netnih.gov The potential for such tools exists, but it remains an underexplored area of research.

Computational Modeling and Simulations of Receptor Interactions and Binding Dynamics

Significant advances in computational chemistry and molecular biology are providing unprecedented insights into the interactions between ligands and their receptors. This compound's mechanism of action, which involves blocking nicotinic acetylcholine (B1216132) receptors (nAChRs) in autonomic ganglia, makes these receptors a key subject of such research. nih.govnih.gov Although studies may not always use this compound itself as the model ligand, the computational methodologies applied to its target receptor are directly relevant to understanding its binding dynamics.

Molecular dynamics (MD) simulations have become an essential tool for investigating the conformational dynamics, gating mechanisms, and ion permeation of the nAChR channel at an atomic level. researchgate.netplos.orgplos.org All-atom MD simulations can model the receptor embedded in a lipid bilayer, allowing researchers to observe the complex sequence of events as a ligand binds and the channel responds. plos.orgplos.org These simulations can reveal transient intermediate states and subtle structural rearrangements that are difficult to capture with experimental methods alone. elifesciences.orgelifesciences.org

Key research findings from computational studies on the nicotinic acetylcholine receptor, this compound's target, are summarized below.

| Research Focus | Computational Technique | Key Findings | Citations |

| Cation Permeation | All-atom Molecular Dynamics (MD) simulations | Revealed that selective cation transport through the nAChR channel occurs in stages, involving interactions with charged residues and dynamic fluctuations of the protein to allow passage through a narrow hydrophobic region. | plos.org |

| Channel Gating Mechanics | Conventional MD (CMD) and Steered Rotation MD (SRMD) | Identified a collective twisting motion among different domains of the receptor upon ligand binding, with a hinge point in the middle of the M2 helices suggested as the potential gate. | plos.org |

| Ligand Binding & Efficacy | Molecular Dynamics (MD) simulations | Explored the conformational transition of the nAChR binding site from a low-affinity to a high-affinity state upon agonist binding, identifying specific rotations of the ligand and movements of receptor loops (e.g., loop C) as critical steps. | elifesciences.orgelifesciences.org |

| Binding Free Energy | In silico binding energy calculations matched with in vitro electrophysiology | Allowed for the identification of different affinity states (weak vs. strong binding) in simulation trajectories, linking structural conformations to functional states. | elifesciences.orgelifesciences.org |

These computational approaches are crucial for modern drug design. acs.org By simulating the binding of this compound and its analogs to homology models of the nAChR, researchers could predict binding affinities, identify key interacting amino acid residues, and rationalize structure-activity relationships, thereby guiding the synthesis of more potent or selective molecules.

Development of Novel Experimental Probes and Tools Based on this compound's Core Structure

The development of novel chemical probes from the core structure of an existing drug is a common strategy in chemical biology to investigate biological processes. rsc.org Such probes, which can be fluorescent, biotinylated, or photo-activatable, are invaluable tools for identifying drug targets, studying drug-protein interactions, and elucidating mechanisms of action.

Despite the well-defined pharmacological action of this compound, there is little evidence in recent literature of a concerted effort to develop novel experimental probes based on its unique sulfonium (B1226848) ion structure. The chemical modification of the this compound molecule to create such tools presents unique challenges. However, the potential utility of a "this compound-like" probe remains. For instance, a photo-affinity labeled version of this compound could be used to irreversibly bind to and identify the specific subunits of the nicotinic receptors it interacts with in the autonomic ganglia. While the development of analogs of other compounds, such as Trimethoprim (B1683648), has been an active area of research for creating new inhibitors or fluorescent probes, similar work centered on this compound's scaffold is not apparent. oup.comoup.comnih.govacs.org

Applications in Systems Pharmacology Research (non-clinical)

Systems pharmacology examines how drugs affect the broader biological system, moving beyond a single target to understand the network-level consequences of a pharmacological intervention. This compound, with its ability to induce a generalized ganglionic blockade, serves as an excellent tool for non-clinical research in this area. nih.gov By simultaneously blocking both sympathetic and parasympathetic outputs, it allows researchers to study the integrated autonomic control of various physiological systems. nih.govnih.gov

In experimental settings, this compound is used as a research tool to assess the underlying autonomic support of blood pressure and other homeostatic functions. nih.gov By infusing the drug to achieve ganglionic blockade, scientists can effectively "remove" the influence of the autonomic nervous system and observe the intrinsic properties of the cardiovascular system or the effects of other interventions in the absence of autonomic reflexes.

The table below details the systemic effects of this compound-induced ganglionic blockade, illustrating its utility in systems pharmacology research.

| System Affected | Effect of Sympathetic Blockade | Effect of Parasympathetic Blockade | Net Systemic Outcome | Citations |

| Cardiovascular | Vasodilation, fall in total peripheral resistance, decreased blood pressure. | Increased heart rate (due to blockade of vagal tone). | A fall in systemic arterial pressure, with the drop in resistance partially offset by the increased heart rate. | nih.gov |

| Autonomic Tone | Reduction in sympathetic nerve activity (e.g., MSNA - Muscle Sympathetic Nerve Activity). | Reduction in parasympathetic nervous system activity (e.g., reduced heart rate variability). | Overall elimination of autonomic influence on the target organ. | nih.gov |

This approach allows for the investigation of questions such as the differential contribution of the sympathetic versus parasympathetic nervous systems to blood pressure control in various populations or disease states. nih.gov

Q & A

Q. What is the mechanism of action of trimethaphan in blocking autonomic ganglia, and how is this applied in experimental models?